
(3-Iodo-1,1-diphenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-1,1-diphenylpropyl)benzene is an organic compound with the molecular formula C21H19I It is characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-1,1-diphenylpropyl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 1,1-diphenylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodo-1,1-diphenylpropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
(3-Iodo-1,1-diphenylpropyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds’ effects on cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Iodo-1,1-diphenylpropyl)benzene involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in various types of chemical bonding and interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-3-phenylpropane: Similar structure but lacks the additional phenyl groups.
3-Iodopropylbenzene: Similar structure but with a simpler propyl chain.
Iodobenzene: Contains an iodine atom attached directly to a benzene ring.
Uniqueness
(3-Iodo-1,1-diphenylpropyl)benzene is unique due to the presence of two phenyl groups attached to the propyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from simpler iodine-containing benzene derivatives and can lead to different applications and behaviors in various chemical and biological contexts.
Propriétés
Numéro CAS |
5350-43-6 |
|---|---|
Formule moléculaire |
C21H19I |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(3-iodo-1,1-diphenylpropyl)benzene |
InChI |
InChI=1S/C21H19I/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clé InChI |
HUBLQWZBFWLUGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


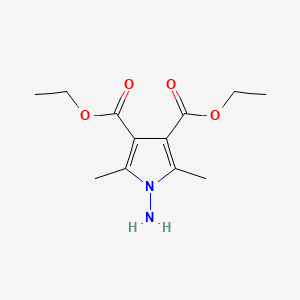
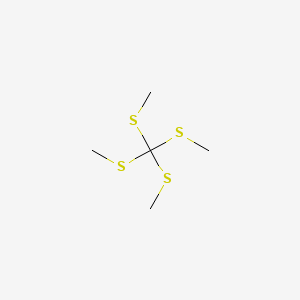

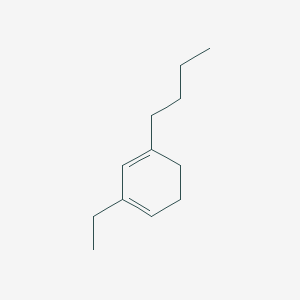
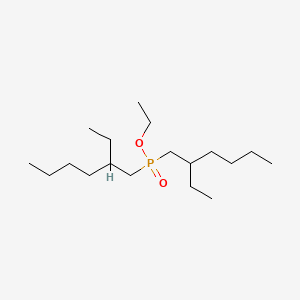
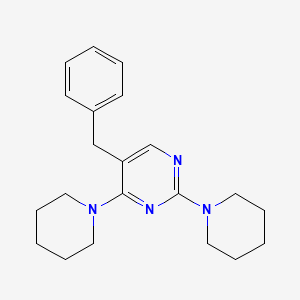

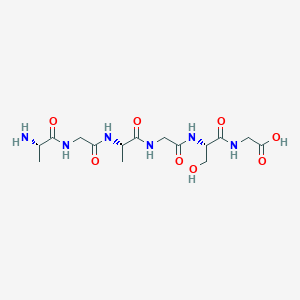

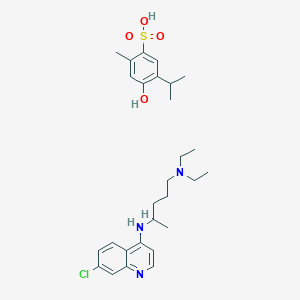


![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
